molecular formula C9H12N2O2 B1356302 Methyl 3-amino-4-(methylamino)benzoate CAS No. 66315-16-0

Methyl 3-amino-4-(methylamino)benzoate

Cat. No.: B1356302
CAS No.: 66315-16-0
M. Wt: 180.2 g/mol
InChI Key: UOQRESVEXATCGD-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(methylamino)benzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid and features both amino and methylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-(methylamino)benzoate can be synthesized through several methods. One common approach involves the reduction of 3-methyl-4-nitrobenzoic acid using hydrogen gas in the presence of a palladium-carbon catalyst in methanol . The reaction conditions typically include a pressure of 48 psi and a reaction time of 24 hours.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(methylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium-carbon catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 3-amino-4-(methylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(methylamino)benzoate involves its interaction with various molecular targets. The amino and methylamino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-(methylamino)benzoate is unique due to the presence of both amino and methylamino groups on the aromatic ring. This dual functionality allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-amino-4-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-8-4-3-6(5-7(8)10)9(12)13-2/h3-5,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQRESVEXATCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575126
Record name Methyl 3-amino-4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66315-16-0
Record name Methyl 3-amino-4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-4-(methylamino)benzoate
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Synthesis routes and methods I

Procedure details

71 g of 4-methylamino-3-nitro-benzoic acid-methyl ester (338 mmol) are hydrogenated in 1.41, of methanol and 67 ml of concentrated aqueous hydrochloric acid in the presence of 15 g of Pd/C (5%) at 2-5 bar, at room temperature. After filtering off the catalysts and distilling off the solvent under vacuum, the residue is dissolved in 200 ml of water, covered with ethyl acetate and basified with a 50% solution of potassium carbonate. The product is extracted in the organic phase, which is again washed with water and then dried over sodium sulphate. After removal of most of the solvent by distillation under vacuum, diethyl ether is added and it is cooled off. The resulting crystals are filtered off. Yield: 54 g (81%); MPt.: 215-220° C. (decomposition).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-amino-4-methylamino-benzoic acid methyl ester (677 mg) was prepared by following General Procedure B starting from 4-methylamino-3-nitro-benzoic acid methyl ester (822 mg) and Pd/C (10% by weight, 82 mg). The crude product was used in the next step without further purification.
Quantity
822 mg
Type
reactant
Reaction Step One
Name
Quantity
82 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

The methyl 4-methylamino-3-nitrobenzoate (6.3 g) obtained above was suspended in 1,4-dioxane (125 ml). 20% Palladium hydroxide (6.3 g) was added thereto, and the mixture was stirred for 91 hours at room temperature in a hydrogen atmosphere. Insoluble matter was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (eluting solvent; ethyl acetate:n-hexane 1:4→2:3) to give methyl 3-amino-4-methylaminobenzoate (3.3 g, Y.:62%).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
6.3 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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